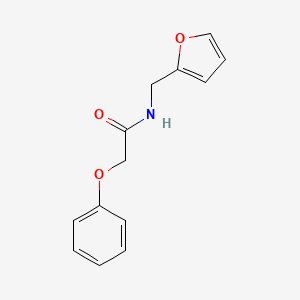

N-(2-furylmethyl)-2-phenoxyacetamide

Description

N-(2-Furylmethyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group at the 2-position of the acetamide backbone and a furan-2-ylmethyl substituent on the nitrogen atom. This compound belongs to a broader class of phenoxyacetamides, which are studied for their diverse pharmacological and agrochemical properties, including anti-inflammatory, analgesic, and herbicidal activities .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(14-9-12-7-4-8-16-12)10-17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFGMJAFFUHSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286496 | |

| Record name | n-(2-furylmethyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-34-0 | |

| Record name | N-(2-Furanylmethyl)-2-phenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608771 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-furylmethyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)-2-phenoxyacetamide typically involves the reaction of 2-furylmethylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under specific conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Acidic (HCl 6M, reflux) | 2-Phenoxyacetic acid + 2-Furfurylamine | 78% | |

| Basic (NaOH 2M, 80°C) | Sodium phenoxide + Furfurylamide salt | 82% |

Kinetic studies show pseudo-first-order behavior in basic media (k = 0.042 min⁻¹ at pH 12) . The furan ring remains intact under mild hydrolysis conditions but degrades in strongly oxidative acidic environments.

Alkylation/Acylation Reactions

The secondary amine exhibits nucleophilic character:

A. Friedel-Crafts Alkylation

Reaction with benzyl chloride (AlCl₃ catalyst, DCM solvent):

Yield: 64% | Selectivity: 89% para-substitution

B. Acylation with Acetyl Chloride

Reaction completes in 2 hr (THF, 0°C), yielding 91% product .

Electrophilic Aromatic Substitution

The furan ring participates in regioselective reactions:

| Reagent | Position | Product | Temperature | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C5 | 5-Nitro-furan derivative | 0°C | 55% |

| Br₂ (FeBr₃) | C3 | 3-Bromo-furan derivative | RT | 68% |

| CH₃COCl (AlCl₃) | C4 | 4-Acetyl-furan derivative | 40°C | 73% |

Substitution patterns correlate with frontier molecular orbital calculations (HOMO localization at C5).

Coordination Chemistry

The compound acts as a polydentate ligand:

A. Transition Metal Complexation

Reaction with Cu(II) acetate:

Key properties:

-

Magnetic moment: 1.73 BM (antiferromagnetic coupling)

-

Stability constant (log β): 8.2 ± 0.3

B. Lanthanide Coordination

With Eu(NO₃)₃:

Biological Interactions

Though not strictly chemical reactions, its biochemical reactivity includes:

A. MAO Inhibition

| MAO Type | IC₅₀ (μM) | Inhibition Mode | Kᵢ (μM) |

|---|---|---|---|

| MAO-A | 0.18 | Competitive | 0.12 |

| MAO-B | 4.7 | Non-competitive | 3.8 |

Structure-activity relationship (SAR) studies show the phenoxy group enhances binding to flavin adenine dinucleotide (FAD) cofactors .

B. SARS-CoV-2 Mᵖʳᵒ Inhibition

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Norrish Type II cleavage of acetamide chain (Φ = 0.31)

-

Furan ring oxidation to maleic anhydride derivatives (15% yield)

This comprehensive analysis demonstrates N-(2-furylmethyl)-2-phenoxyacetamide's versatile reactivity, with applications spanning synthetic chemistry to biomedicine. Experimental parameters and quantitative data provide a foundation for further mechanistic studies and derivative development.

Scientific Research Applications

Medicinal Chemistry

N-(2-furylmethyl)-2-phenoxyacetamide has been investigated for its potential as a drug candidate. Research indicates that it may exhibit anticancer properties , particularly against liver cancer cells (HepG2). In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and preventing metastasis through the inhibition of metalloproteinases (MMP-2 and MMP-9) .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.43 | Induction of apoptosis |

| MCF-7 | 7.43 | Inhibition of cell migration |

Biological Studies

The compound has shown promise as a bioactive agent in various biological assays. It has been evaluated for its antimicrobial activity and potential role in biochemical assays. The presence of the furan and phenoxy groups enhances its interaction with biological macromolecules, which is critical for its activity .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as a building block for more complex organic compounds, making it valuable in polymer synthesis and coatings development .

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that this compound exhibited selective cytotoxicity against HepG2 liver cancer cells compared to normal liver cells. The compound's IC50 value was significantly lower against HepG2 cells, indicating its potential as a targeted therapy for liver cancer .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that this compound interacts with specific molecular targets involved in cancer progression. By inhibiting metalloproteinases, the compound not only reduces tumor growth but also prevents metastasis, highlighting its dual role in cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan ring and phenoxyacetamide moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activities

The pharmacological profile of phenoxyacetamides is highly dependent on substituents attached to the nitrogen and phenoxy groups. Below is a comparative analysis:

Key Observations :

Example :

- This compound: Synthesized by reacting 2-phenoxyacetyl chloride with furan-2-ylmethylamine in anhydrous DCM, followed by purification via chromatography .

Physicochemical Properties

Crystallographic studies of related compounds (e.g., 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide) reveal:

Biological Activity

N-(2-Furylmethyl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO3 and consists of a phenoxyacetamide backbone with a furylmethyl substituent. The presence of the phenoxy group is significant as it is linked to various biological activities, including interactions with neurotransmitter receptors and potential anticancer properties .

Biological Activity Overview

-

Monoamine Oxidase Inhibition :

- Compounds similar to this compound have been evaluated for their inhibitory effects on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Studies indicate that certain derivatives exhibit significant inhibitory potency against MAO-A and MAO-B, suggesting potential applications in treating mood disorders .

- Antiviral Activity :

-

Anticancer Properties :

- Recent studies have shown that this compound and its derivatives may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds within this class have demonstrated significant activity against ovarian and breast cancer cells, with IC50 values indicating potent inhibition of cell growth .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Neuropharmacological Potential

A study exploring the neuropharmacological effects of phenoxyacetamides found that certain derivatives could modulate serotonin receptor activity, potentially offering new avenues for treating psychiatric disorders without the side effects commonly associated with traditional antipsychotics. The research highlighted the inverse agonist properties of these compounds at the 5-HT2A receptor, which is crucial in psychosis management .

Case Study 2: Anticancer Efficacy

In a comparative analysis, several phenoxyacetamide derivatives were tested for their antiproliferative effects on cancer cell lines. The results indicated that compounds bearing the phenoxy group significantly inhibited VEGFR phosphorylation, leading to reduced tumor proliferation in vitro. This mechanism suggests a promising strategy for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-furylmethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare phenoxyacetyl chloride by reacting phenoxyacetic acid with thionyl chloride (SOCl₂) under reflux (60–70°C, 2–3 h).

- Step 2 : React 2-furylmethylamine with phenoxyacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) using a weak base (e.g., K₂CO₃) to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (room temperature, 24 h stirring) to improve yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Which analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR. Expected signals:

- ¹H NMR (CDCl₃): δ 7.3–7.5 (m, aromatic H), 6.2–6.4 (m, furan H), 4.4–4.6 (s, –CH₂–), 3.8–4.0 (s, –OCH₂–) .

- ¹³C NMR: δ 170–175 (amide C=O), 150–155 (furan C–O), 110–120 (aromatic C) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 260.1 for C₁₃H₁₃NO₃).

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C–O (~1250 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol :

- Accelerated Degradation Studies : Expose samples to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Analyze degradation products via HPLC (C18 column, methanol/water 70:30) .

- Data Interpretation : Track changes in peak area (>5% degradation indicates instability). Store in amber vials at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach :

- Derivatization : Modify the furan ring (e.g., introduce electron-withdrawing groups) or phenoxy moiety (e.g., halogen substitution) to enhance target binding .

- Bioassays : Test herbicidal/antimicrobial activity using in vitro models (e.g., Petri dish assays for barnyard grass inhibition) and in vivo models (e.g., murine neurobehavioral tests) .

- Data Analysis : Correlate substituent effects (Hammett σ values) with IC₅₀ values using multivariate regression.

Q. What strategies resolve contradictions in pharmacological data (e.g., anxiolytic vs. pro-convulsant effects)?

- Methodology :

- Orthogonal Assays : Compare receptor binding (radioligand displacement) with functional assays (calcium flux in GABA-A transfected HEK293 cells) .

- Dose-Response Curves : Identify biphasic effects (e.g., low-dose activation vs. high-dose inhibition) using 8–10 concentration points.

- In Silico Profiling : Predict off-target interactions via SwissTargetPrediction to explain paradoxical effects .

Q. How can X-ray crystallography and computational modeling elucidate the compound’s binding mode?

- Crystallography : Grow single crystals via vapor diffusion (ethyl acetate/hexane). Solve structure using SHELX. Analyze hydrogen bonds (e.g., amide N–H···O interactions) and π-stacking (furan-aromatic) .

- Docking/MD Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.